molecular formula C20H18N4O3 B11688576 methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate

methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate

Cat. No.: B11688576
M. Wt: 362.4 g/mol
InChI Key: AXIPGAKHPZVIKM-CIAFOILYSA-N
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Description

Methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-methyl-3-phenyl-1H-pyrazol-5-one with benzaldehyde derivatives under specific conditions. The reaction is often catalyzed by sodium acetate at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

Methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in p53-mediated apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate is unique due to its specific structural features, such as the hydrazono group and the benzoate ester. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 4-[(E)-[(4-methyl-3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C20H18N4O3/c1-13-17(15-6-4-3-5-7-15)22-23-18(13)19(25)24-21-12-14-8-10-16(11-9-14)20(26)27-2/h3-12H,1-2H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

AXIPGAKHPZVIKM-CIAFOILYSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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